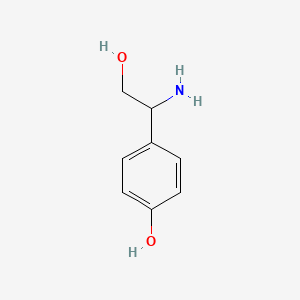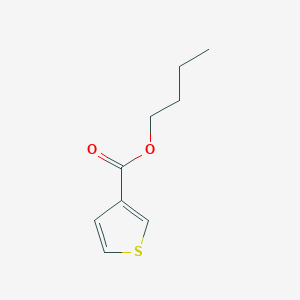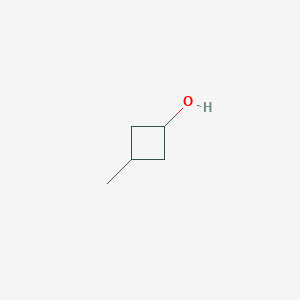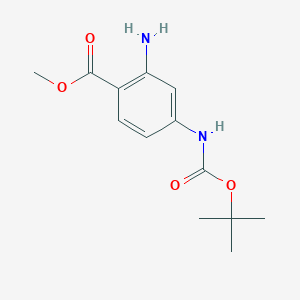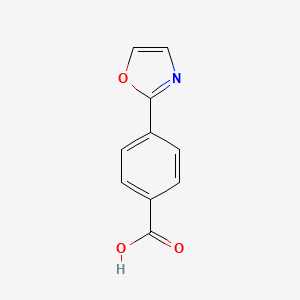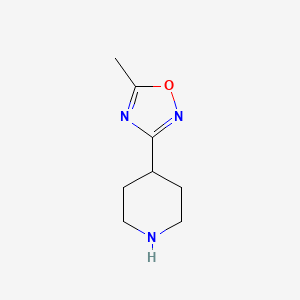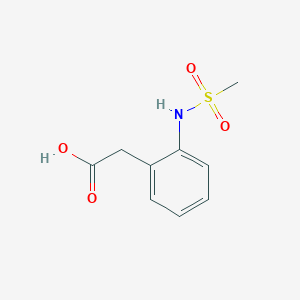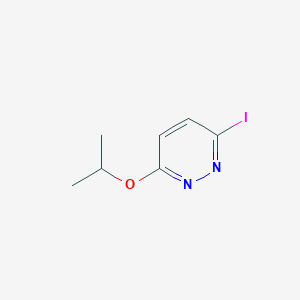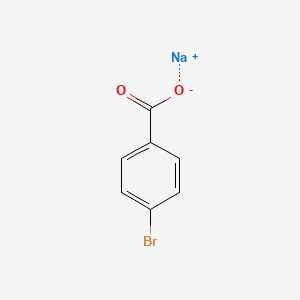
Sodium 4-bromobenzoate
Overview
Description
Sodium 4-bromobenzoate is an organic compound with the molecular formula C7H4BrNaO2. It is the sodium salt of 4-bromobenzoic acid and is commonly used in various chemical and industrial applications. This compound is characterized by the presence of a bromine atom attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-bromobenzoate can be synthesized through the neutralization of 4-bromobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-bromobenzoic acid in water, followed by the addition of sodium hydroxide solution. The mixture is then heated to around 80°C for about 30 minutes to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then filtered, dried, and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-bromobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The benzene ring can undergo oxidation reactions, especially in the presence of strong oxidizing agents, resulting in the formation of carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield products with reduced bromine content.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 4-hydroxybenzoate, 4-aminobenzoate, and other substituted benzoates.
Oxidation Reactions: Products include 4-bromobenzoic acid and other oxidized derivatives.
Reduction Reactions: Products include partially or fully dehalogenated benzoates.
Scientific Research Applications
Sodium 4-bromobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound plays a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
- Sodium 4-chlorobenzoate
- Sodium 4-fluorobenzoate
- Sodium 4-iodobenzoate
Comparison: Sodium 4-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. For instance, the bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules. Compared to sodium 4-chlorobenzoate and sodium 4-fluorobenzoate, this compound exhibits higher reactivity in substitution reactions due to the relatively weaker carbon-bromine bond .
Properties
IUPAC Name |
sodium;4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJAGBCLTWDDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179960 | |
| Record name | Benzoic acid, p-bromo-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2532-15-2 | |
| Record name | Benzoic acid, p-bromo-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, p-bromo-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




